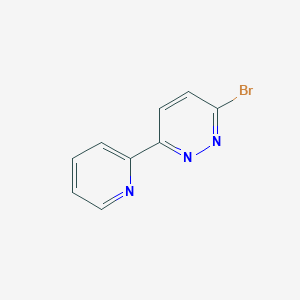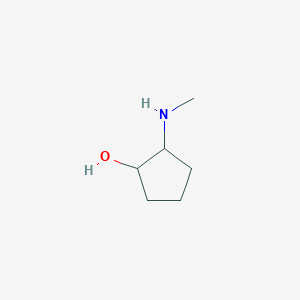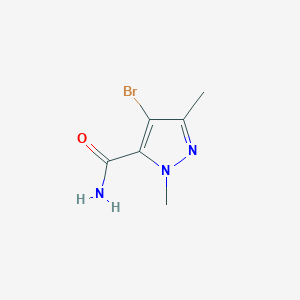
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate
Overview
Description
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the quinazolinone family, which has been extensively studied due to their diverse pharmacological activities. Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that it acts by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, it has been shown to inhibit the growth of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, it also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its toxicity profile and pharmacokinetics are not well-established, which limits its use in preclinical and clinical studies.
Future Directions
There are several future directions for the study of Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate. One direction is to further investigate its mechanism of action to better understand how it exerts its pharmacological effects. Another direction is to optimize its synthesis method to improve the yield and purity of the product. Additionally, its toxicity profile and pharmacokinetics need to be thoroughly investigated to assess its safety and efficacy in preclinical and clinical studies. Finally, its potential use in combination therapy with other anticancer or anti-inflammatory agents should be explored to enhance its therapeutic efficacy.
Conclusion:
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate is a promising compound that has shown significant potential in various scientific research applications. Its anticancer, anti-inflammatory, and antimicrobial activities make it an attractive candidate for further investigation. However, its mechanism of action, toxicity profile, and pharmacokinetics need to be thoroughly investigated to assess its safety and efficacy in preclinical and clinical studies. With further research, Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate has the potential to become a valuable therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.
Scientific Research Applications
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate has shown promising results in various scientific research applications. It has been studied for its anticancer activity, where it has shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory activity, where it has shown to reduce inflammation in animal models. Additionally, it has been studied for its antimicrobial activity, where it has shown to inhibit the growth of various bacterial and fungal strains.
properties
IUPAC Name |
methyl 2-(4-oxo-2-phenylquinazolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15(20)11-19-14-10-6-5-9-13(14)17(21)18-16(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRVAMQATXFIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Ethoxy-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3197374.png)



![2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B3197393.png)
![(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3197397.png)
![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B3197399.png)



![methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3197459.png)


![1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B3197473.png)